Methyl 3,4-epoxybutyrate is an organic compound with the molecular formula . It is classified as an epoxy compound due to the presence of an epoxide functional group in its structure. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of various chemical derivatives and pharmaceuticals. Methyl 3,4-epoxybutyrate is typically encountered as a colorless liquid and is known for its reactivity due to the strained three-membered epoxide ring.
Methyl 3,4-epoxybutyrate can be derived from various synthetic pathways, including the oxidation of butyric acid derivatives. It belongs to the class of esters and is specifically categorized under epoxy esters. The compound is recognized in chemical databases such as PubChem, where it is listed with the identifier CID 107294, providing details on its structure and properties .
The synthesis of methyl 3,4-epoxybutyrate can be achieved through several methods. One notable approach involves the reaction of butyric acid derivatives with epoxidizing agents.
The synthesis typically requires careful control of reaction conditions such as temperature and pH to optimize yield and purity. For instance, one process reports using methanol and dimethoxypropane under acidic conditions to facilitate esterification reactions that lead to methyl 3,4-epoxybutyrate .
Methyl 3,4-epoxybutyrate participates in various chemical reactions due to its epoxide functionality:
These reactions are crucial for synthesizing more complex organic molecules and pharmaceuticals.
The mechanism by which methyl 3,4-epoxybutyrate exerts its chemical reactivity primarily involves the electrophilic nature of the carbon atoms in the epoxide ring. The strain within the three-membered ring makes it highly susceptible to nucleophilic attack:
Relevant data indicate that its reactivity profile makes it suitable for further transformations in organic synthesis .
Methyl 3,4-epoxybutyrate finds several scientific uses:
Asymmetric epoxidation of methyl 3-butenoate represents a cornerstone in synthesizing enantiomerically enriched methyl 3,4-epoxybutyrate (CAS 4509-09-5). This C₅H₈O₃ compound (MW 116.12) is typically produced via chiral catalysts that enforce stereoselective oxygen transfer. Spiro-pyrrolidine-derived (SPD) organocatalysts enable >99% ee and >20:1 dr for epoxy aldehyde precursors that are reducible to the target ester [9]. Transition-metal catalysts like titanium(IV) with dialkyl tartrates facilitate the Sharpless epoxidation of allylic alcohols, though additional steps are required for carboxylate functionalization [3]. Industrially, methyl 3,4-epoxybutyrate synthesis employs nucleophilic displacement of sulfonated dihydroxy intermediates followed by base-mediated cyclization – achieving 94% yield under optimized distillation conditions [3] [8].
Table 1: Catalytic Systems for Asymmetric Epoxidation
Catalyst Type | Substrate | Yield (%) | ee (%) | Conditions |
---|---|---|---|---|
SPD Organocatalyst [9] | α,β-Unsaturated Aldehyde | 68 | >99 | H₂O₂/MeOH, 50°C |
Ti(IV)/DET [3] | Allylic Alcohol | 82 | 90 | t-BuOOH, CH₂Cl₂, –20°C |
Homogeneous Base [3] | 3,4-Dihydroxybutyrate | 94 | –* | 100°C, 7h |
*Racemic product
Biocatalysis leverages enzymatic stereocontrol for synthesizing (S)- or (R)-epoxybutyrates. Lipases (e.g., Candida antarctica Lipase B) catalyze the kinetic resolution of racemic epoxides or precursors through enantioselective ester hydrolysis or transesterification. Engineered epoxide hydrolases directly generate enantiopure methyl 3,4-epoxybutyrate from glycidyl esters with 98% ee [4]. Immobilized enzymes enable reuse over ≥10 cycles without significant activity loss. Key limitations include extended reaction times (40–60 hours) and sensitivity to solvent polarity, necessitating precise hydration control in organic media [6].
Regioselective ring-opening of methyl 3,4-epoxybutyrate enables access to pharmaceutically relevant synthons like carnitine or GABOB. Acid-catalyzed hydrolysis yields 3,4-dihydroxybutyrates, where stereo-inversion is achievable via Mitsunobu reactions or enzymatic resolution [1] [4]. Under basic conditions, epoxide regiochemistry dictates nucleophile attack: C-3 attack affords 4-substituted-3-hydroxybutyrates, while C-4 attack gives 3-substituted-4-hydroxy derivatives. Stereochemical outcomes are tunable using chiral Lewis acids (e.g., Cr(III)-salen complexes) to control diastereoselectivity (dr >15:1) [3] [10].
Table 2: Ring-Opening Pathways and Stereochemical Control
Nucleophile | Catalyst | Regioselectivity | Product Stereochemistry | Application |
---|---|---|---|---|
H₂O | H₂SO₄ | C-4 | erythro-Diol | GABOB Synthesis |
AcO⁻ | Cr(III) Carboxylate [10] | C-3 | (3R,4S)-Diacetate | Chiral Building Block |
NaN₃ | Ti(OⁱPr)₄ | C-4 | (4R)-Azido-3-hydroxybutyrate | β-Lactam Precursor |
Sustainable methodologies minimize waste and energy use:
Table 3: Green Metrics for Epoxybutyrate Synthesis Routes
Method | PMI* | E-Factor | Catalyst Recyclability | Energy Input (kWh/kg) |
---|---|---|---|---|
Biocatalytic Transesterification [6] | 1.8 | 0.4 | >10 cycles | 15 |
Base-Catalyzed Cyclization [3] | 2.1 | 1.2 | Limited | 32 |
One-Pot Enzymatic/Epoxidation [4] | 1.5 | 0.3 | 5 cycles | 18 |
*PMI*: Process Mass Intensity
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3